molecular formula C4H6O6<br>C4H6O6<br>COOH(CHOH)2COOH B1591660 (2R,3S)-2,3-Dihydroxysuccinic acid hydrate CAS No. 5990-63-6

(2R,3S)-2,3-Dihydroxysuccinic acid hydrate

Cat. No.: B1591660
CAS No.: 5990-63-6
M. Wt: 150.09 g/mol
InChI Key: FEWJPZIEWOKRBE-XIXRPRMCSA-N
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Description

(2R,3S)-2,3-Dihydroxysuccinic acid hydrate, also known as D-tartaric acid, is an important organic compound in the field of biochemistry. It is a white crystalline solid that is soluble in water and alcohol, and is widely used in food, pharmaceutical and chemical industries. D-tartaric acid is a naturally occurring dicarboxylic acid that is found in many fruits, such as grapes, and is also produced synthetically. It has a variety of applications in the laboratory, including being used as a buffer, a chelating agent, and a reagent for the synthesis of organic compounds.

Scientific Research Applications

Biotechnological and Biological Applications

  • Lactic Acid Production and Its Derivatives : Lactic acid, produced by fermentation of sugars present in biomass, is a precursor for biodegradable polymers and various chemicals like pyruvic acid and acrylic acid (Gao, Ma, & Xu, 2011). This highlights the potential of carboxylic acids in biotechnology and green chemistry.

  • CO2 Reduction and Utilization : Research on the electrochemical reduction of CO2 points to the development of catalytic methods for converting CO2 into useful fuels, demonstrating the relevance of chemical research in addressing climate change (Costentin, Robert, & Savéant, 2013). This highlights the potential for carbon-based compounds in environmental applications.

  • Soil Organic Carbon Stabilization : The role of calcium in stabilizing soil organic carbon (SOC) emphasizes the importance of understanding the interactions between organic compounds and minerals in the soil. Such knowledge is crucial for enhancing soil fertility and carbon sequestration (Rowley, Grand, & Verrecchia, 2017).

Pharmacological Applications

  • Anti-inflammatory and Anticancer Properties : The pharmacological activities of phenolic compounds, such as their anti-inflammatory and anticancer effects, are well-documented. For instance, gallic acid has been studied for its anti-inflammatory properties, shedding light on potential applications for similar compounds (Bai et al., 2020).

  • Pharmacokinetics and Bioavailability : Understanding the bioavailability and pharmacokinetics of compounds like p-coumaric acid informs their potential therapeutic applications and guides the development of more effective drugs (Pei, Ou, Huang, & Ou, 2016).

Properties

IUPAC Name

(2R,3S)-2,3-dihydroxybutanedioic acid
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InChI

InChI=1S/C4H6O6/c5-1(3(7)8)2(6)4(9)10/h1-2,5-6H,(H,7,8)(H,9,10)/t1-,2+
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InChI Key

FEWJPZIEWOKRBE-XIXRPRMCSA-N
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Canonical SMILES

C(C(C(=O)O)O)(C(=O)O)O
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Isomeric SMILES

[C@@H]([C@@H](C(=O)O)O)(C(=O)O)O
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Molecular Formula

Record name TARTARIC ACID
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DSSTOX Substance ID

DTXSID60883336
Record name meso-Tartaric acid
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Molecular Weight

150.09 g/mol
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Physical Description

Dry Powder, White solid; [ICSC] Colorless or white odorless solid; [JECFA] White odorless crystalline powder; [Acros Organics MSDS], White crystalline powder; [Alfa Aesar MSDS], WHITE CRYSTALLINE POWDER.
Record name Butanedioic acid, 2,3-dihydroxy-, (2R,3R)-rel-
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Flash Point

210 °C c.c.
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Solubility

Solubility in water, g/l at 20 °C: 1400 (very soluble)
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Density

Relative density (water = 1): 1.79
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CAS No.

147-73-9, 133-37-9, 815-84-9, 5990-63-6
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Record name Butanedioic acid, 2,3-dihydroxy-, (2R,3R)-rel-
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Melting Point

206 °C
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Synthesis routes and methods I

Procedure details

A 46.5 g-quantity of the above compound (free base) is dissolved in 200 ml of ethanol, and a solution of 15 g of L-tartaric acid in 200 ml of water is added to the ethanol solution. The resulting mixture is allowed to stand at room temperature. The crystals thus precipitated are recrystallized three times from ethanol-water (6:4) to give tartrate monohydrate as colorless prisms. The tartrate monohydrate is treated with an aqueous solution of sodium bicarbonate to give (-)-1-[5-(4-fluorophenyl)-4,5-dihydroisoxazol-3-ylmethyl]-4-(5-chloro-2-oxo-1-benzimidazolinyl)piperidine. Melting point: 143°-145° C. [α]D25 : -108.8 (chloroform).
Quantity
15 g
Type
reactant
Reaction Step One
Name
ethanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

10.2 parts of 5-chloro-1-{1-[3-(2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)propyl]-4-piperidinyl}-1,3-dihydro-2H-benzimidazol-2-one are converted into the (+)-2,3-dihydroxybutanedioate salt in 100 parts of water at reflux temperature. The solution is treated for 10 minutes with a mixture of 0.5 parts of activated charcoal and 0.2 parts of hyflo. The latter is filtered off over hyflo and the filtrate is cooled till an oily precipitate is formed. The oily product solidifies upon heating for a while. The whole is allowed to cool to room temperature and stirred for 3 hours at this temperature. The product is filtered off, washed with water and dried in vacuo for 18 hours at 60° C, yielding 10.24 parts (85.3%) of 5-chloro-1-{1-[3-(2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)propyl]-4-piperidinyl}-1,3-dihydro-2H-benzimidazol-2-one hemi-[R-(R*,R*)](+)-2,3-dihydroxybutanedioate hydrate; mp. 184.1° C; [α] = + 5.13° (c = 1% CH3OH).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2R,3S)-2,3-Dihydroxysuccinic acid hydrate
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(2R,3S)-2,3-Dihydroxysuccinic acid hydrate
Reactant of Route 3
(2R,3S)-2,3-Dihydroxysuccinic acid hydrate
Reactant of Route 4
(2R,3S)-2,3-Dihydroxysuccinic acid hydrate
Reactant of Route 5
(2R,3S)-2,3-Dihydroxysuccinic acid hydrate
Reactant of Route 6
(2R,3S)-2,3-Dihydroxysuccinic acid hydrate

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